molecular formula C18H22N4O4S B2516412 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide CAS No. 1021118-52-4

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B2516412
CAS No.: 1021118-52-4
M. Wt: 390.46
InChI Key: HHDOFUJLDILMEN-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

Patel and Agravat (2009) synthesized pyridine derivatives including compounds structurally similar to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide. These compounds displayed considerable antibacterial activity, highlighting their potential in antimicrobial research (Patel & Agravat, 2009).

Enzyme Inhibitory Activities

Virk et al. (2018) reported on the synthesis of triazole analogues, including compounds related to the specified acetamide, and evaluated their inhibition potential against various enzymes. These compounds demonstrated notable activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in enzyme-related research and pharmacological applications (Virk et al., 2018).

Solid-Phase Synthesis Applications

Gordeev, Gordon, and Patel (1997) discussed the solid-phase synthesis of beta-sultams, a process relevant to the synthesis of compounds like the specified acetamide. This methodology is significant for producing libraries of sulfonyl beta-lactam analogues, which are of interest in the search for new antibacterial agents (Gordeev, Gordon, & Patel, 1997).

Pharmaceutical Development

Severina et al. (2021) developed and validated an HPLC method for determining related substances in Epimidin, a novel anticonvulsant agent. The structure of Epimidin includes a moiety similar to the specified acetamide, showcasing its relevance in the development and quality control of pharmaceuticals (Severina et al., 2021).

Antithrombotic Properties

Lorrain et al. (2003) explored the antithrombotic properties of SSR182289A, a thrombin inhibitor with a structure related to the specified acetamide. This research contributes to understanding the therapeutic potential of such compounds in treating thrombosis (Lorrain et al., 2003).

Hypoglycemic Potential

Srivastava et al. (1996) evaluated acylamide derivatives, including structures similar to the specified acetamide, for their hypoglycemic activities. This study indicates the potential of these compounds in diabetes treatment (Srivastava et al., 1996).

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-15-6-8-16(9-7-15)27(24,25)22-12-3-2-5-14(22)13-17(23)21-18-19-10-4-11-20-18/h4,6-11,14H,2-3,5,12-13H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDOFUJLDILMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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